Product packaging for Magnesium octaethylporphyrin(Cat. No.:)

Magnesium octaethylporphyrin

Cat. No.: B13813431
M. Wt: 557.1 g/mol
InChI Key: TVLQTHMQVIWHGP-UHFFFAOYSA-N
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Description

Magnesium octaethylporphyrin (MgOEP) is a metalloporphyrin complex where a magnesium ion is centrally coordinated within an octaethylporphyrin ligand. This compound is a purple, organo-soluble solid with the molecular formula C₃₆H₄₄MgN₄ and a molecular weight of 557.08 g/mol ( 20910-35-4) . Its planar π-conjugated structure allows for effective deposition onto surfaces like graphene through π-π interactions, making it highly valuable in advanced material science and sensor technology . A prominent research application of this compound is in the development of highly sensitive chemical sensors. When modified onto graphene field-effect transistors (FETs), it enables the selective and quantitative electrical detection of nitrogen dioxide (NO₂) at concentrations in the parts per billion (ppb) range, far surpassing the performance of pristine graphene or devices modified with other metalloporphyrins (e.g., Ni, Cu, Co) . The mechanism of action involves the Mg-porphyrin acting as a specific adsorption site for NO₂ molecules. Upon exposure, the complex of NO₂ and Mg-porphyrin behaves as a point-like charge impurity, inducing significant, measurable shifts in the Dirac-point voltage of the graphene FET . This interaction is so selective that these sensors show minimal response to interfering gases such as O₂, H₂, acetic acid, trimethylamine, methanol, and hexane, allowing for reliable detection of NO₂ in air quality monitoring applications near environmental standards . The chemical reactivity of this compound, particularly its interactions with species like nitrogen dioxide, has been a subject of study, further underpinning its utility in catalytic and synthetic chemistry research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H44MgN4 B13813431 Magnesium octaethylporphyrin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H44MgN4

Molecular Weight

557.1 g/mol

IUPAC Name

magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide

InChI

InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

InChI Key

TVLQTHMQVIWHGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Mg+2]

Origin of Product

United States

Significance of Porphyrin Macrocycles As Fundamental Research Scaffolds

Porphyrin macrocycles are a class of highly conjugated, aromatic organic compounds that are fundamental to a vast array of biological functions and technological applications. nih.govsemanticscholar.org These molecules are characterized by a large ring structure composed of four pyrrole (B145914) units linked by methine bridges. mdpi.com This extended π-conjugated system is responsible for their strong absorption of light and their unique electronic properties. mdpi.comresearchgate.net

One of the most crucial features of porphyrins is their ability to chelate a wide variety of metal ions within their central cavity, forming metalloporphyrins. nih.govmdpi.com The coordinated metal ion significantly influences the photophysical properties, chemical reactivity, and biological function of the macrocycle. nih.gov In nature, these metalloporphyrins are the active sites in many essential proteins and enzymes. For instance, iron-containing porphyrins (hemes) are responsible for oxygen transport in hemoglobin and myoglobin, while magnesium-containing porphyrins (chlorophylls) are central to the process of photosynthesis. nih.govresearchgate.net

The inherent stability and modularity of the porphyrin structure make it an exceptional scaffold for scientific investigation. assumption.edu Chemists can synthetically modify the periphery of the porphyrin ring, altering its electronic and steric properties to fine-tune its function for specific applications. assumption.edu This adaptability has led to their use in fields as diverse as catalysis, materials science, and medicine. nih.govsemanticscholar.org

Rationale for Magnesium Octaethylporphyrin Mgoep As a Model System in Contemporary Chemical Science

Within the extensive family of porphyrins, magnesium octaethylporphyrin (MgOEP) is frequently employed as a model system for fundamental research. Several key characteristics contribute to its suitability for this role.

MgOEP possesses a highly symmetrical structure, with eight ethyl groups attached to the outer positions of the pyrrole (B145914) rings. wikipedia.org This D4h symmetry simplifies the interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and UV-visible absorption spectra, which is a significant advantage over the less symmetrical, naturally occurring porphyrins. wikipedia.org Its structure, featuring unprotected meso positions, also serves as a more accurate analogue for many natural porphyrins compared to meso-substituted variants like tetraphenylporphyrin (B126558). wikipedia.org

The presence of the magnesium(II) ion is particularly significant. As the central metal in chlorophylls (B1240455), the study of Mg(II)-porphyrin complexes like MgOEP provides critical insights into the primary processes of photosynthesis, specifically light-harvesting and electron transfer. researchgate.netresearchgate.net Researchers use MgOEP to model the complex dynamics of chlorophyll (B73375) molecules in biological light-harvesting systems. semanticscholar.org

Furthermore, MgOEP exhibits well-defined and sensitive photophysical and electrochemical properties, making it an excellent probe for its immediate chemical environment. scielo.br Its strong absorbance and fluorescence characteristics are readily measurable, allowing for detailed investigation of its excited-state dynamics and interactions with other molecules. scielo.bromlc.org

Below is a table summarizing some of the key properties of MgOEP:

PropertyValueSolvent/ConditionsReference(s)
Chemical Formula C₃₆H₄₄MgN₄N/A scielo.br
Molar Mass 557.08 g/mol N/AN/A
Soret Band (λmax) ~408-410 nmToluene (B28343), Dichloromethane (B109758) omlc.orgphotochemcad.com
Molar Extinction Coeff. ~408,000 - 408,300 M⁻¹cm⁻¹ at Soret BandToluene, Dichloromethane omlc.orgphotochemcad.com
Q-Bands (λmax) ~542 nm, ~578 nmDichloromethane omlc.org
Fluorescence Quantum Yield 0.15Dichloromethane omlc.org
First Oxidation Potential +0.55 V vs SCEDichloromethane academie-sciences.fr

This table is interactive. You can sort and filter the data.

Overview of Interdisciplinary Research Domains Involving Mgoep

Synthetic Strategies for Magnesium Incorporation into Octaethylporphyrin

The insertion of a magnesium ion into the free-base octaethylporphyrin (H₂OEP) macrocycle is a critical step in the synthesis of MgOEP. Two primary strategies, homogeneous and heterogeneous metalation, have been developed to achieve this transformation efficiently under mild conditions.

Homogeneous Metalation Protocols for Octaethylporphyrin

Homogeneous metalation involves the reaction of the porphyrin and the magnesium source in a single-phase solution. A well-established method utilizes a stable ethereal solution of magnesium iodide (MgI₂) in the presence of a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Current time information in Bangalore, IN.researchgate.net The reaction is typically carried out at room temperature. The base is crucial for facilitating the deprotonation of the porphyrin's inner nitrogen atoms, thereby activating it for metal insertion. This method is noted for its clean reaction profiles, particularly for sensitive substrates. Current time information in Bangalore, IN.researchgate.net

Heterogeneous Metalation Procedures for Octaethylporphyrin

The heterogeneous approach employs a mixture of a magnesium halide, such as magnesium bromide (MgBr₂) or magnesium chloride (MgCl₂), and a non-nucleophilic amine base in a non-coordinating solvent like dichloromethane (B109758) (CH₂Cl₂). Current time information in Bangalore, IN.researchgate.net In this two-phase system, the solid magnesium salt reacts with the dissolved porphyrin. This procedure is often characterized by very rapid reaction times, frequently completing the metalation of standard porphyrins like OEP almost instantaneously at room temperature. Current time information in Bangalore, IN.researchgate.net

Comparative Analysis of Magnesium Insertion Techniques: Efficiency and Scope

Both homogeneous and heterogeneous methods provide rapid and efficient pathways for the magnesium metalation of octaethylporphyrin. However, they possess distinct advantages and limitations that influence their applicability to a broader range of porphyrin-type molecules.

The heterogeneous method is generally faster and demonstrates broad applicability across porphyrins, chlorins, and phthalocyanines. Current time information in Bangalore, IN.researchgate.net Its primary advantage is its high rate of reaction for most porphyrin substrates. In contrast, the homogeneous method is typically slower but can be the preferred choice for certain sensitive substrates, such as chlorin (B1196114) e6 trimethyl ester, which are cleanly metalated under homogeneous conditions but not heterogeneous ones. Current time information in Bangalore, IN.researchgate.net For robust porphyrins like OEP, both techniques are highly effective.

FeatureHomogeneous MetalationHeterogeneous Metalation
Reagents MgI₂, N,N-diisopropylethylamine (DIPEA)MgX₂ (X=Cl, Br), non-nucleophilic amine
Solvent Ethereal (e.g., diethyl ether)Non-coordinating (e.g., CH₂Cl₂)
Phase Single-phase (solution)Two-phase (solid-liquid)
Reaction Speed Generally slowerGenerally faster, often instantaneous for OEP
Applicability Good for most porphyrins, cleaner for some sensitive chlorinsBroadly applicable to porphyrins, chlorins, phthalocyanines
Suitability for OEP HighHigh

Chemical Modification and Functionalization of the Octaethylporphyrin Macrocycle

The porphyrin macrocycle of MgOEP can be chemically modified at its peripheral meso- and beta-positions to tune its electronic, photophysical, and chemical properties.

Meso-Functionalization: Alkylation and Arylation Strategies

The four meso-positions of the octaethylporphyrin macrocycle are susceptible to electrophilic attack and can be functionalized with alkyl and aryl groups through several strategies. One method involves the reaction of a rhodium(III)-octaethylporphyrin complex with organolithium reagents (RLi). rsc.org In this process, the organolithium reagent first attacks the central rhodium atom, followed by a subsequent nucleophilic attack at a meso-position of the porphyrin ring. rsc.org Oxidation of the resulting phlorin-type intermediate yields the meso-substituted alkyl- or aryl-octaethylporphyrin. rsc.org

Another approach to meso-alkylation proceeds via the rearrangement of an N-substituted porphyrin derivative, successfully yielding a meso-alkylated octaethylporphyrin. rsc.org Furthermore, electrochemical methods have been explored where the porphyrin is first oxidized to a radical cation, which then becomes highly reactive towards nucleophiles, enabling functionalization at the meso-position. researchgate.net

Beta-Functionalization: Nitration and Subsequent Amine Transformations

While the prompt specifies beta-functionalization, the most widely documented and synthetically accessible electrophilic substitution on the octaethylporphyrin core occurs at the meso-positions. This pathway provides a reliable route to key functional groups.

A primary functionalization of OEP is achieved through electrophilic meso-nitration. researchgate.netresearchgate.net This reaction can be carried out using reagents such as sodium nitrite (B80452) in trifluoroacetic acid to yield meso-nitro-octaethylporphyrin. researchgate.netisuct.ru The introduction of the electron-withdrawing nitro group significantly alters the electronic properties of the macrocycle.

The resulting meso-nitro derivative is a versatile intermediate for further transformations. Most notably, the nitro group can be readily reduced to a meso-amino group. researchgate.netresearchgate.net A common method for this reduction employs tin(II) chloride in hydrochloric acid, which efficiently converts the meso-nitro-octaethylporphyrin into meso-amino-octaethylporphyrin. researchgate.netresearchgate.net This amino-functionalized porphyrin serves as a valuable building block for more complex structures, including push-pull systems and covalently linked porphyrin arrays. researchgate.net

ReactionReagents & ConditionsProductReference
Meso-Nitration Sodium Nitrite (NaNO₂), Trifluoroacetic Acid (TFA)meso-Nitro-octaethylporphyrin researchgate.netisuct.ru
Meso-Amine Formation Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl)meso-Amino-octaethylporphyrin researchgate.netresearchgate.net

Synthesis of Hydroporphyrin Analogues and Structural Derivatives

The reduction of the porphyrin macrocycle to its hydroporphyrin analogues—chlorins (dihydroporphyrins) and bacteriochlorins (tetrahydroporphyrins)—is a critical transformation. This reduction breaks the full aromaticity of the porphyrin, resulting in significant changes to the electronic absorption spectra, most notably a strong intensification of the long-wavelength Q-band, which is highly desirable for applications in photodynamic therapy and near-infrared imaging.

Common strategies to synthesize these analogues from a porphyrin core like MgOEP include catalytic hydrogenation and cycloaddition reactions.

Catalytic Hydrogenation: This method involves the direct reduction of one or two of the peripheral double bonds of the porphyrin ring. While conceptually straightforward, controlling the degree and regioselectivity of the hydrogenation can be challenging. The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), or homogeneous catalysts. The transfer of hydrogen can also be achieved using reagents like diimide (N₂H₂), which is often generated in situ. The reaction conditions, including solvent, temperature, and the nature of the catalyst, are crucial for achieving the desired product, be it the chlorin or the more reduced bacteriochlorin (B1244331). For instance, catalytic transfer hydrogenation has been studied with magnesium-containing systems, indicating the compatibility of the magnesium center with such reductive processes. mdpi.com

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the regioselective synthesis of chlorins and bacteriochlorins from porphyrins, which act as the dienophile or dipolarophile. nih.gov

Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, is a well-established method for creating chlorin-type structures. organic-chemistry.orgwikipedia.org In this approach, a pyrrolic double bond of the MgOEP macrocycle acts as a dienophile, reacting with a suitable diene. The reaction leads to the formation of a six-membered ring fused to the porphyrin periphery. The central magnesium ion can act as a Lewis acid, potentially influencing the stereoselectivity and rate of the reaction. researchgate.netnih.gov Subsequent modification of the newly formed ring can introduce further functionality.

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, to a β-β' double bond of the porphyrin ring to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnih.govfu-berlin.de This process reduces the double bond and yields a chlorin derivative. The reaction can be highly regioselective, and depending on the stoichiometry and the nature of the porphyrin substituents, it can be extended to produce bis-adducts, leading to bacteriochlorins or isobacteriochlorins. nih.gov The magnesium center can play a directing role in these cycloadditions. wikipedia.org

The choice of synthetic method depends on the desired final structure. The table below summarizes the key hydroporphyrin analogues accessible from MgOEP.

Analogue General Structure Description Common Synthetic Routes
Magnesium Octaethylchlorin (MgOEC)DihydroporphyrinOne reduced pyrrole (B145914) ring, resulting in an intense Qy band around 650-700 nm.Catalytic Hydrogenation, Diels-Alder Reaction, 1,3-Dipolar Cycloaddition
Magnesium Octaethylbacteriochlorin (MgOEB)TetrahydroporphyrinTwo reduced pyrrole rings on opposite sides of the macrocycle. Exhibits a very strong absorption in the near-infrared (750-850 nm).Stepwise Hydrogenation, Double Cycloaddition Reactions
Magnesium Octaethylisobacteriochlorin (MgOEI)TetrahydroporphyrinTwo reduced pyrrole rings on adjacent positions of the macrocycle.Stepwise Hydrogenation, Double Cycloaddition Reactions

Advanced Synthetic Routes for Tailored MgOEP Systems

Building upon the fundamental transformations described above, advanced synthetic strategies aim to create highly functionalized MgOEP derivatives for specific applications. These routes focus on introducing a variety of substituents onto the macrocycle's periphery or meso-positions to fine-tune the molecule's electronic properties, solubility, and biological targeting capabilities.

The synthesis of tailored systems often involves multi-step sequences. For example, a chlorin or bacteriochlorin can be prepared from MgOEP via a cycloaddition reaction, and the adduct can then be further functionalized. The choice of synthetic route is heavily dependent on the desired final product's symmetry and substitution pattern. nih.gov

Key advanced synthetic approaches include:

Post-Cycloaddition Modification: The adducts resulting from Diels-Alder or 1,3-dipolar cycloadditions often contain functional groups that can be chemically manipulated. For example, an ester group incorporated during the cycloaddition can be hydrolyzed to a carboxylic acid, which can then be coupled to biomolecules for targeted delivery.

Cross-Coupling Reactions: For MgOEP systems that have been appropriately halogenated (e.g., at a meso-position), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) are powerful tools for introducing aryl, alkynyl, or vinyl substituents. These modifications can extend the π-conjugated system, leading to significant red-shifts in the absorption spectra.

De Novo Synthesis: For highly complex and unsymmetrical substitution patterns, a total synthesis approach, or de novo synthesis, is often required. While not starting from MgOEP itself, these routes build the macrocycle from smaller pyrrolic precursors. nih.gov This allows for precise control over the placement of various functional groups around the periphery, creating tailored bacteriochlorins and other hydroporphyrins that would be inaccessible through simple derivatization of a parent porphyrin. nih.gov

The following table provides examples of functional groups that can be incorporated and the synthetic strategies employed to create tailored MgOEP systems.

Target Functionality Synthetic Strategy Purpose of Modification Relevant Synthetic Methods
Carboxylic Acids / EstersHydrolysis of nitriles or esters from cycloaddition adducts.Improve water solubility; provide a handle for bioconjugation.Diels-Alder with functionalized dienes; 1,3-Dipolar Cycloaddition.
Amino GroupsReduction of nitro groups introduced via electrophilic substitution.Enhance water solubility; provide a site for derivatization.Nitration followed by reduction.
Extended π-SystemsIntroduction of aryl or alkynyl groups at meso- or β-positions.Tune absorption spectra to longer wavelengths (NIR region).Suzuki, Sonogashira, or Stille cross-coupling on halogenated MgOEP derivatives.
GlycosylationCoupling of sugar moieties to peripheral functional groups.Improve water solubility and target specific cell receptors.Glycosidic bond formation with activated sugar donors.

These advanced synthetic routes transform MgOEP from a simple porphyrin into a versatile platform for constructing complex molecular architectures with precisely engineered properties.

Electronic Absorption and Emission Spectroscopy of MgOEP

The steady-state electronic absorption and emission spectra of MgOEP are foundational to understanding its photochemistry. These spectra reveal the allowed electronic transitions and provide information about the energy levels within the molecule.

The UV-Vis absorption spectrum of MgOEP, like other metalloporphyrins, is characterized by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q-bands in the visible region. kyushu-u.ac.jpcore.ac.uknih.gov The Soret band arises from a strongly allowed π-π* transition, while the Q-bands originate from transitions that are formally forbidden by symmetry but gain intensity through vibronic coupling. kyushu-u.ac.jpcore.ac.uk

In toluene (B28343), MgOEP exhibits a prominent Soret band peaking at approximately 409.8 nm. omlc.org In dichloromethane, this peak is observed at a slightly shorter wavelength of 407.5 nm. omlc.org The Q-bands for MgOEP in toluene are located at higher wavelengths, typically in the 500-600 nm range. omlc.orgphotochemcad.com Specifically, absorption bands have been noted around 545 nm and 580 nm. The presence of these distinct bands is a direct consequence of the electronic structure of the porphyrin macrocycle, which is well-described by Gouterman's four-orbital model. kyushu-u.ac.jp This model considers the transitions between the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). The strong Soret band corresponds to a transition to the second excited singlet state (S2), while the weaker Q-bands correspond to transitions to the first excited singlet state (S1). scispace.com

The specific wavelengths and intensities of these bands can be influenced by the solvent environment and the central metal ion. kyushu-u.ac.jpresearchgate.net For MgOEP, the closed-shell Mg(II) ion leads to a "normal" porphyrin spectrum with distinct Soret and Q-bands. nih.gov

Table 1: UV-Vis Absorption Maxima of MgOEP in Different Solvents

SolventSoret Band (nm)Q-Band(s) (nm)Reference
Toluene409.8~545, ~580 omlc.orgphotochemcad.com
Dichloromethane407.5Not specified omlc.org

This table is interactive. You can sort and filter the data.

Upon excitation, MgOEP relaxes from the S2 state (populated by Soret band absorption) and the S1 state (populated by Q-band absorption) to the lowest vibrational level of the S1 state, from which it can emit fluorescence. scispace.com The fluorescence emission spectrum of MgOEP dissolved in toluene, when excited at 545 nm, shows emission peaks in the region of 575 nm to 700 nm. omlc.org Similarly, in dichloromethane with an excitation wavelength of 542 nm, fluorescence is observed in a comparable range. omlc.org

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. For MgOEP, the fluorescence quantum yield has been determined to be 0.15 in both toluene and dichloromethane. omlc.orgomlc.orgphotochemcad.com This value indicates that fluorescence is a significant, but not the only, de-excitation pathway for the S1 state. Other non-radiative processes, such as internal conversion and intersystem crossing to the triplet state, also play a role. scispace.com The measurement of fluorescence quantum yield is typically performed relative to a standard with a known quantum yield. edinst.comthermofisher.com

Table 2: Fluorescence Properties of MgOEP

SolventExcitation Wavelength (nm)Fluorescence Quantum Yield (Φf)Reference
Toluene5450.15 omlc.orgphotochemcad.com
Dichloromethane5420.15 omlc.org

This table is interactive. You can sort and filter the data.

Ultrafast Time-Resolved Spectroscopy for Excited-State Dynamics of MgOEP

To unravel the complex sequence of events that occur on extremely short timescales following light absorption, ultrafast time-resolved spectroscopic techniques are employed. These methods provide a "molecular movie" of the excited-state dynamics.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for studying the transient species and ultrafast processes in photochemistry. nd.edumdpi.com In a typical fs-TA experiment, a "pump" laser pulse excites the sample, and a time-delayed "probe" pulse monitors the changes in absorption as a function of time. This allows for the direct observation of excited-state absorption, ground-state bleaching, and stimulated emission. nd.edursc.org

Studies on metalloporphyrins, including those similar to MgOEP, have utilized fs-TA to track the relaxation dynamics from the initially populated excited states. aip.org The technique is capable of resolving processes that occur on the femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescale. rsc.org

Upon excitation into the Soret band of a metalloporphyrin like MgOEP, a cascade of ultrafast relaxation events is initiated. researchgate.net Femtosecond four-wave-mixing spectroscopy has been used to study the excited-state dynamics of MgOEP. researchgate.net The initial relaxation from the S2 state to the S1 state (internal conversion) is an extremely rapid process, often occurring in less than 100 femtoseconds. researchgate.net This is followed by vibrational relaxation and thermalization within the S1 manifold, which can occur on picosecond timescales. researchgate.net

For related porphyrin systems, fs-TA studies have distinguished several components in the relaxation process, including internal conversion between different electronic states (e.g., B → Qy) and subsequent vibrational cooling within the lowest excited singlet state (Qx). researchgate.net These studies reveal a multi-step relaxation pathway where the molecule rapidly dissipates excess energy and settles into a thermally equilibrated excited state. researchgate.net In some porphyrins, the formation of an intramolecular charge transfer (ICT) state has been identified as a key event in the excited-state relaxation pathway. rsc.orgnih.gov

Following relaxation to the S1 state, another crucial process is intersystem crossing (ISC), where the molecule transitions from the singlet excited state to a triplet excited state (T1). scispace.com This spin-forbidden process is facilitated by spin-orbit coupling. acs.org The rate of ISC is a critical factor determining the fluorescence quantum yield and the population of the triplet state. researchgate.neteuropa.eu

While direct fs-TA studies detailing the ISC rate specifically for MgOEP are not prevalent in the provided search results, the general principles are well-established for metalloporphyrins. researchgate.netosti.gov The presence of a central metal ion can significantly influence the ISC rate. europa.eu For MgOEP, with a light, closed-shell magnesium ion, the spin-orbit coupling is relatively weak, leading to a reasonably high fluorescence quantum yield (0.15) and a significant population of the triplet state. omlc.orgomlc.orgphotochemcad.com The triplet state of MgOEP is known to be involved in processes like photoinduced electron transfer. psu.edu The characterization of triplet states is often achieved through transient absorption spectroscopy on longer timescales (nanosecond to microsecond), where the decay of the triplet state can be monitored. researchgate.netresearchgate.net The triplet state is important in applications such as triplet-triplet annihilation upconversion, where it can be sensitized by other molecules. osti.gov

Femtosecond Transient Absorption Spectroscopy

Dynamics of Vibrational Energy Relaxation in Excited States

Vibrational energy relaxation is the process by which a molecule in a vibrationally excited state dissipates its excess energy, returning to a thermal equilibrium distribution. wikipedia.org This relaxation occurs through intramolecular and intermolecular energy transfer, where the energy from an excited vibrational mode is transferred to other vibrational modes within the same molecule or to the surrounding solvent molecules. wikipedia.org The timescale of this process is critical for understanding the initial events following photoexcitation.

The study of vibrational energy relaxation is crucial as it competes with other photophysical processes, such as fluorescence and intersystem crossing. Understanding the pathways and timescales of this energy dissipation is fundamental to comprehending the photochemistry of MgOEP and related photosensitizers. nih.gov

Time-Resolved Fluorescence Techniques for Excited-State Lifetimes

Time-resolved fluorescence spectroscopy is a powerful tool for determining the lifetimes of electronic excited states. psu.edu These techniques monitor the decay of fluorescence intensity over time following excitation by a short pulse of light. horiba.com The lifetime of an excited state is a critical photophysical parameter, providing information on the rates of both radiative (fluorescence) and non-radiative decay pathways. dtic.mil

One of the most common methods is Time-Correlated Single Photon Counting (TCSPC). horiba.commdpi.com TCSPC measures the time delay between an excitation laser pulse and the arrival of the first fluorescence photon at a detector. By repeating this process millions of time, a histogram of photon arrival times is built, which represents the fluorescence decay curve. horiba.com This decay is then typically fitted to an exponential function to extract the excited-state lifetime(s). psu.edu

For MgOEP and related porphyrins, the lifetime of the first excited singlet state (S₁) is a key parameter. In a study of a related compound, protochlorophyllide (B1199321), the S₁ state was found to have a long lifetime of 3.5 nanoseconds. nih.gov The excited-state lifetime can be influenced by various factors, including the solvent environment and the presence of quenchers. dtic.mil Time-resolved fluorescence measurements can also reveal the presence of multiple excited states or different molecular conformations if multi-exponential decay kinetics are observed. psu.edu

Table 1: Illustrative Excited-State Lifetimes of Porphyrin Systems This table presents example lifetime values for porphyrin-related compounds to illustrate typical data obtained from time-resolved fluorescence techniques. Specific lifetime values for MgOEP can vary based on experimental conditions.

CompoundExcited StateLifetime (ns)Measurement TechniqueReference
ProtochlorophyllideS₁3.5Time-Resolved Fluorescence nih.gov
Protoporphyrin IXQₓ10.4Time-Resolved Fluorescence researchgate.net
Sodium (in flame)Excited State0.72Opto-electronic Cross-Correlation dtic.mil

Four-Wave Mixing Spectroscopy for Non-Linear Optical Response and Relaxation

Four-wave mixing (FWM) is a nonlinear spectroscopic technique that arises from the third-order optical susceptibility (χ⁽³⁾) of a material. rp-photonics.com It involves the interaction of three input light waves within a medium to generate a fourth wave. aps.org This technique is highly valuable for studying the nonlinear optical properties and ultrafast relaxation dynamics of molecules like MgOEP. rp-photonics.comresearchgate.net

In a typical FWM experiment, two or three laser beams are focused on the sample, and the signal beam generated at a new frequency and direction is detected. The intensity of the FWM signal depends on the χ⁽³⁾ of the material, which is enhanced when the laser frequencies are resonant with electronic or vibrational transitions. aps.org By varying the time delay between ultrashort laser pulses, FWM can be used to measure excited-state lifetimes and dephasing rates with high temporal resolution. rp-photonics.comaps.org

Femtosecond time-resolved FWM has been employed to investigate the initial molecular relaxation processes of MgOEP. nih.gov Such studies provide insights into the coherent and incoherent dynamics occurring on femtosecond to picosecond timescales following photoexcitation. The technique can be used to measure third-order nonlinear susceptibility and second-order hyperpolarizability, which are key parameters for materials used in photonic and all-optical switching applications. researchgate.net Polarization-sensitive FWM techniques, such as polarization-sensitive resonance coherent anti-Stokes Raman scattering (CARS), have also been applied to MgOEP to probe its properties. exlibrisgroup.com

Vibrational Spectroscopy for Structural and Dynamic Insights into MgOEP

Vibrational spectroscopy provides detailed information about the molecular structure, bonding, and dynamics of a molecule by probing its characteristic vibrational modes. For a complex molecule like Magnesium octaethylporphyrin (MgOEP), techniques such as Infrared (IR) and Resonance Raman (RR) spectroscopy are indispensable for characterizing both its ground and excited electronic states.

Infrared (IR) Spectroscopy of Ground and Excited States

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. pressbooks.publibretexts.org An IR spectrum provides a unique "fingerprint" of a molecule, with absorption bands corresponding to specific types of bond vibrations, such as stretching and bending. kcl.ac.uk For MgOEP, IR spectroscopy is used to identify the vibrational frequencies of the porphyrin macrocycle and its ethyl substituents in the ground electronic state. acs.org

Time-resolved IR spectroscopy extends this technique to study short-lived excited states. nih.gov By using a pump pulse to excite the molecule and a delayed IR probe pulse, it is possible to record the vibrational spectrum of the excited state. nih.gov Changes in the IR spectrum upon excitation, such as shifts in band frequencies or changes in intensity, provide direct information about the structural changes that occur in the excited state. nih.gov For example, a downshift in the frequency of a C=C stretching mode in the excited state would indicate a weakening of that bond due to the redistribution of electron density. nih.gov Studies on the π-cation radicals of MgOEP have also utilized IR spectroscopy to characterize their vibrational structure. acs.org

Table 2: Representative Infrared Vibrational Frequencies for Porphyrin-Related Molecules This table shows examples of vibrational modes and their typical frequency ranges observed in IR spectroscopy for porphyrin-like structures.

Vibrational ModeTypical Frequency Range (cm⁻¹)StateReference
C=O Stretch (in PChlide)1686Ground State nih.gov
C=O Stretch (in PChlide)1625Excited State nih.gov
C=C / C=N In-plane Modes< 1670Excited State (S₁) nih.gov

Resonance Raman Spectroscopy for Vibrational Mode Analysis

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the wavelength of the excitation laser is tuned to coincide with an electronic absorption band of the molecule. nih.gov This resonance condition leads to a dramatic enhancement of the Raman scattering intensity for vibrational modes that are coupled to the electronic transition. acs.org For MgOEP, this technique is highly selective and provides detailed information about the vibrational structure of the chromophoric porphyrin macrocycle. acs.org

Table 3: Selected Resonance Raman Vibrational Modes for MgOEP and Related Porphyrins This table provides examples of vibrational modes identified through Resonance Raman spectroscopy.

CompoundFrequency (cm⁻¹)AssignmentReference
Chlorophyll (B73375) c1355, 1362Cₐ-N Breathing (two conformers) nih.gov
Chlorophyll c1675, 1690C13¹ Keto Carbonyls (H-bonded) nih.gov
NiOEPMultipleEthyl C-C stretching and C-H bending researchgate.net

Magnetic Circular Dichroism (MCD) Spectroscopy and Excited State Magnetic Moments of MgOEP Complexes

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a sample in the presence of a magnetic field applied parallel to the direction of light propagation. wiley.com This technique is particularly useful for probing the electronic structure of molecules with degenerate or near-degenerate electronic states, such as porphyrins. researchgate.netwikipedia.org

MCD spectra provide information that is complementary to standard UV-visible absorption spectra. The MCD signal can be used to resolve overlapping electronic transitions and to determine the symmetry and angular momentum of the ground and excited electronic states. wiley.com The technique is sensitive to the magnetic moments of these states, which arise from the orbital and spin angular momentum of the electrons. wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Environment Analysis of MgOEP

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the structure, dynamics, and electronic environment of molecules in solution. For this compound (MgOEP), ¹H and ¹³C NMR spectroscopy provide critical insights into the conformation of the porphyrin macrocycle and the influence of the central magnesium ion and peripheral ethyl substituents.

The ¹H NMR spectrum of a diamagnetic metalloporphyrin like MgOEP is characterized by distinct chemical shifts arising from the strong diamagnetic ring current of the aromatic 18-π electron system. This ring current deshields the protons on the periphery of the macrocycle, shifting their resonances downfield, while shielding the protons located above or below the ring plane. In MgOEP, the meso-protons (protons at the bridge positions between the pyrrole rings) experience the strongest deshielding and typically appear at very low field, around 10 ppm. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the eight ethyl groups appear at higher fields.

Conformational analysis of the porphyrin macrocycle can be inferred from NMR data. uni-muenchen.de While the porphyrin core tends towards planarity, steric hindrance from peripheral substituents can introduce distortions. researchgate.net For MgOEP, the eight ethyl groups can adopt various orientations, influencing the precise chemical shifts of the methylene protons. Variable-temperature NMR studies can reveal information about the dynamics of the ethyl groups and any conformational flexing of the macrocycle. Furthermore, the formation of stacked aggregates in solution can dramatically alter the NMR spectra, as intermolecular ring current effects cause significant upfield shifts in the proton resonances. uni-muenchen.deresearchgate.net

The electronic environment is dominated by the aromaticity of the macrocycle and the presence of the central Mg²⁺ ion. As a closed-shell diamagnetic metal, Mg²⁺ does not introduce paramagnetic shifts, simplifying the spectrum compared to porphyrins with transition metals. The complete assignment of ¹H and ¹³C signals allows for the determination of substituent effects on the electronic structure. researchgate.net While specific data for MgOEP is distributed across various studies, a comparison with the closely related and well-documented Zinc(II) octaethylporphyrin (ZnOEP) provides a reliable reference for typical chemical shifts.

Interactive Table: Typical ¹H NMR Chemical Shifts for Metallated Octaethylporphyrins (in CDCl₃)

Proton TypeZinc(II) Octaethylporphyrin (ZnOEP) researchgate.netExpected Range for MgOEP
meso-H~9.9 - 10.2 ppm~9.8 - 10.1 ppm
-CH₂-~4.0 - 4.2 ppm~3.9 - 4.1 ppm
-CH₃~1.8 - 2.0 ppm~1.8 - 2.0 ppm

Note: The chemical shifts for MgOEP are expected to be very similar to those of ZnOEP due to both metals being diamagnetic and having similar coordinating properties.

Additionally, ²⁵Mg NMR spectroscopy, though challenging due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, can offer direct information about the coordination environment of the magnesium ion. rsc.org At high magnetic fields, the resolution of ²⁵Mg NMR improves, allowing for the determination of chemical shifts and quadrupole coupling parameters that are sensitive to the symmetry of the metal's local environment. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of MgOEP Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize chemical species that have unpaired electrons, such as free radicals and transition metal complexes. wikipedia.orgbruker.com It is an indispensable tool for studying the electronic structure of paramagnetic molecules like the radical cation of this compound (MgOEP+•).

The one-electron oxidation of the diamagnetic MgOEP molecule, typically achieved through chemical or electrochemical methods, results in the formation of a π-cation radical. elsevierpure.comacs.org In this species, an electron is removed from one of the highest occupied molecular orbitals (HOMOs) of the porphyrin π-system, leaving an unpaired electron delocalized across the macrocycle.

Theoretical and experimental studies have established that metalloporphyrin π-cation radicals can exist in two nearly-degenerate electronic ground states, designated as A₁u or A₂u, depending on the symmetry of the molecular orbital from which the electron is removed. elsevierpure.comacs.org EPR spectroscopy is crucial for determining this ground state. For the MgOEP radical cation, the unpaired electron is known to occupy the a₁u molecular orbital. elsevierpure.compnas.org The a₁u orbital has significant electron density on the meso-carbon atoms and the pyrrole nitrogen atoms.

The EPR spectrum of the MgOEP+• radical cation in solution at room temperature typically consists of a single, unstructured line. This is because the hyperfine couplings to the various protons and nitrogens are not resolved, leading to a single broad signal. The g-value for the MgOEP radical is close to that of a free electron (≈2.0023), which is characteristic of an organic π-radical. The linewidth of the EPR signal provides information about the delocalization of the unpaired electron. For the MgOEP+• radical, the linewidth is primarily determined by hyperfine interactions with the hydrogen atoms, with only a minor contribution from the nitrogen atoms. pnas.org This is supported by studies showing that the EPR signal of the radical becomes significantly narrower upon deuteration of the porphyrin. pnas.org

Interactive Table: EPR Parameters for Metalloporphyrin π-Cation Radicals

Radical SpeciesGround Stateg-valueLinewidth (in solution)
[MgOEP]+•a₁u elsevierpure.com~2.0025 pnas.org~3.5 G pnas.org
[NiOEP]+•a₂u elsevierpure.com~2.0030Broader than a₁u radicals

The distinction between the a₁u and a₂u ground states is critical as it dictates the chemical and physical properties of the radical. Resonance Raman spectroscopy, often used in conjunction with EPR, confirms the a₁u assignment for the MgOEP radical cation through characteristic shifts in vibrational frequencies upon oxidation. elsevierpure.com The study of these radical species is fundamental to understanding electron transfer processes in related biological systems, such as chlorophyll in photosynthesis, for which MgOEP serves as a valuable model. pnas.org

Photophysical and Photochemical Phenomena in Magnesium Octaethylporphyrin Systems

Excited State Generation, Relaxation, and Deactivation Mechanisms in MgOEP

Upon absorption of light, MgOEP is promoted to an electronically excited state. The subsequent relaxation and deactivation of these excited states are governed by a series of complex photophysical processes.

Singlet Excited State (S1) Lifetimes and Decay Channels

The first excited singlet state (S1) of MgOEP is primarily characterized by its fluorescence emission. In solvents like toluene (B28343) and dichloromethane (B109758), MgOEP exhibits a fluorescence quantum yield of 0.15. omlc.orgomlc.orgphotochemcad.com This indicates that fluorescence is a significant, but not the sole, decay pathway for the S1 state. The lifetime of the S1 state is on the order of nanoseconds; for instance, it is approximately 10 ns for magnesium tetraphenylporphyrin (B126558) (MgTPP), a related compound. arievanhoek.nl The decay of the S1 state occurs through both radiative (fluorescence) and non-radiative pathways, including internal conversion to the ground state (S0) and intersystem crossing to the triplet state (T1). arievanhoek.nlresearchgate.net

Photophysical PropertyValueSolventReference
Fluorescence Quantum Yield0.15Toluene omlc.orgphotochemcad.com
Fluorescence Quantum Yield0.15Dichloromethane omlc.org
S1 Lifetime (related MgTPP)~10 nsDeoxygenated Solvents arievanhoek.nl

Higher Excited State (S2) Deactivation Pathways

The intense Soret band in the absorption spectrum of MgOEP corresponds to the transition to the second excited singlet state (S2). acs.org Emission from the S2 state, though less common, can be observed for various diamagnetic metal porphyrins. acs.org This S2 fluorescence arises because the S2 and S1 excited states have nearly parallel potential energy surfaces, which can slow down the S2 to S1 internal conversion process. acs.org The primary deactivation pathway for the S2 state is rapid internal conversion to the S1 state, from which fluorescence or intersystem crossing can then occur. researchgate.net

Triplet Excited State Formation, Kinetics, and Decay

The triplet excited state (T1) of MgOEP is readily formed through intersystem crossing from the S1 state. nih.gov This process is a key step in many photochemical reactions involving porphyrins. The triplet state is implicated as the reactive state in photoinduced electron transfer across lipid bilayers, with a lifetime that must be less than 100 ns due to quenching by oxygen. nih.gov In deoxygenated solutions, the triplet lifetime can be significantly longer, on the order of milliseconds for similar porphyrin derivatives. researchgate.net The decay of the triplet state can occur through phosphorescence (a spin-forbidden radiative transition to the ground state) or non-radiative intersystem crossing back to the S0 state. researchgate.net The triplet state is also susceptible to quenching by other molecules, such as molecular oxygen, which can lead to the formation of singlet oxygen. nih.govresearchgate.net

Photoinduced Electron Transfer (PET) Processes Involving MgOEP

MgOEP is an effective photosensitizer for electron transfer reactions, a property that has been extensively studied in various environments, from lipid bilayers to covalent conjugates.

SystemProcessRate/Quantum YieldConditionsReference
MgOEP in lipid bilayerReduction of excited MgOEP by ascorbate (B8700270)Time constant ~10 µs10 mM ascorbate nih.gov
MgOEP in lipid bilayerPhotoinitiated electron transferQuantum yield ~0.02- nih.gov
MgOEP in lipid bilayer with duroquinonePhotoinitiated electron transferQuantum yield ~0.15- nih.gov
MgOEP and ZnTFPP in lipid bilayerIntermolecular electron transferk ≥10⁸ M⁻¹ s⁻¹Anaerobic researchgate.net

Intramolecular Electron Transfer Dynamics within MgOEP Conjugates

The study of MgOEP covalently linked to electron donor or acceptor moieties provides insight into the fundamental factors governing intramolecular electron transfer. In such donor-acceptor systems, the rate of electron transfer is influenced by the distance between the donor and acceptor, their relative orientation, and the free energy of the reaction. nih.govursinus.edu For instance, investigations into metallo-octaethylporphyrin donors (including MgOEP) and an acceptor in a polar solvent have shown evidence for the simultaneous occurrence of Förster resonance energy transfer and electron transfer. researchgate.net These studies are crucial for the design of artificial photosynthetic systems and molecular electronic devices. rsc.orgescholarship.org

MgOEP as a Photosensitizer and Transmembrane Redox Mediator

Magnesium octaethylporphyrin (MgOEP) functions as an effective photosensitizer, initiating both thermodynamically favorable (photoinitiated) and unfavorable (photodriven) electron transfer reactions across lipid bilayers. nih.gov Upon photoexcitation, MgOEP can mediate the transfer of electrons between a donor and an acceptor situated on opposite sides of a membrane.

Research has shown that the mechanism for this process involves the reduction of the photoexcited MgOEP at the side of the membrane with an electron donor, such as ascorbate. nih.gov The charge is then likely carried across the membrane by the neutral protonated anion of MgOEP. nih.gov Interestingly, the cationic form of MgOEP, which can be readily formed at the acceptor side of the membrane, does not appear to play a significant role in the transmembrane charge transport. nih.gov

The efficiency of MgOEP as a transmembrane redox mediator is influenced by the nature of the reaction and the presence of other redox-active species. In photodriven reactions, where energy is stored, a quantum yield of approximately 0.1 has been observed. nih.gov For photoinitiated reactions, the quantum yield is lower, around 0.02, but can be significantly enhanced to about 0.15 with the addition of a redox mediator like duroquinone. nih.gov The time constant for the reduction of excited MgOEP by ascorbate has been measured to be around 10 microseconds. nih.gov

The reversible redox potential of MgOEP embedded in a lipid bilayer has been determined to be +0.77 V versus the standard hydrogen electrode (SHE). nih.govresearchgate.netresearchgate.net This property, combined with the energy of its triplet excited state (1.8 eV), allows for a total of 1.4 V of reversible redox potential to be harnessed. nih.govresearchgate.netresearchgate.net

Table 1: Transmembrane Photoredox Properties of MgOEP

PropertyValueConditions
Reversible Redox Potential +0.77 V vs. SHEIn lipid bilayer
Triplet Excited State Energy 1.8 eVIn lipid bilayer
Quantum Yield (Photodriven) ~0.1Ascorbate as donor
Quantum Yield (Photoinitiated) ~0.02Ascorbate as donor
Quantum Yield (Photoinitiated with mediator) ~0.15Duroquinone as mediator
Time Constant for Reduction of Excited MgOEP ~10 µsWith 10 mM ascorbate

Photoredox Chemistry and Photooxidation Reactions of MgOEP

The photoredox chemistry of MgOEP is characterized by its ability to undergo photooxidation, a process that can be influenced by the presence of electron acceptors and oxygen. When subjected to photooxygenation, MgOEP can be quantitatively converted to a primary product identified as 4-formyl-5-oxa-octaethylporphinato-magnesium(II). researchgate.net This product, however, is labile and can hydrolyze, yielding 1,γ-dioxo-8'-formyl-octaethyl violin as a major decomposition product. researchgate.net

In the presence of oxygen and an electron acceptor like methyl viologen, the photooxidation of related magnesium porphyrins, such as magnesium tetraphenylporphyrin, is proposed to proceed through a mechanism where superoxide (B77818) is the primary oxidant. researchgate.net The quenching of porphyrin excited states by molecular oxygen can lead to the formation of both superoxide ions and singlet oxygen. researchgate.net

The study of photoredox reactions of MgOEP at a lipid bilayer-water interface has revealed that neutral quinones can appear to inhibit these reactions. nih.gov This is because the quinones can rapidly move across the bilayer, making the observed photoeffects sensitive to the redox conditions at both interfaces. nih.gov For a net vectorial electron transfer to be observed, an aqueous donor on one side of the membrane is necessary to break the symmetry of the system. nih.gov

Table 2: Photooxidation of MgOEP and Related Compounds

ReactantConditionsMajor Product(s)Proposed Oxidant
MgOEP Photooxygenation4-formyl-5-oxa-octaethylporphyrin-Mg(II)Singlet Oxygen
Magnesium Tetraphenylporphyrin Methanol, Oxygen, Methyl ViologenPartially characterized productsSuperoxide

Energy Transfer Mechanisms and Light-Harvesting Analogues based on MgOEP

The development of artificial light-harvesting systems, inspired by natural photosynthesis, often utilizes chromophores like MgOEP to absorb light energy and transfer it to a reaction center. The efficiency of these systems is critically dependent on the mechanism of energy transfer between the donor (e.g., MgOEP) and an acceptor molecule. Two primary non-radiative energy transfer mechanisms are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. edinst.comlibretexts.org

FRET is a long-range dipole-dipole interaction that does not require physical contact between the donor and acceptor, with its efficiency decreasing with the sixth power of the distance between them (1/r⁶). edinst.com In contrast, Dexter energy transfer is a short-range process that relies on the overlap of the electron orbitals of the donor and acceptor, making it an electron exchange mechanism with an efficiency that decays exponentially with distance. libretexts.org

While specific studies detailing energy transfer rates from MgOEP to various acceptors are not extensively documented in the provided context, the principles of FRET and Dexter transfer are fundamental to designing MgOEP-based light-harvesting systems. For instance, in a system where MgOEP acts as a photosensitizer for a fullerene (C70), electron transfer is observed to occur from the triplet excited state of MgOEP. psu.edu

The construction of efficient artificial light-harvesting systems has been demonstrated using other chromophores organized on scaffolds like supramolecular peptide nanotubes and DNA origami. nih.govkobv.de These systems can achieve very high energy transfer efficiencies, up to 95%, and exhibit a significant "antenna effect," where the fluorescence emission of the final acceptor is greatly enhanced by exciting the donor molecules. nih.govkobv.de These findings provide a framework for the potential development of highly efficient light-harvesting analogues based on MgOEP.

Table 3: Comparison of Energy Transfer Mechanisms

MechanismDependence on DistanceInteraction TypeRange
Förster (FRET) 1/r⁶Dipole-DipoleLong (1-10 nm)
Dexter Exponential decayElectron ExchangeShort (<1 nm)

Electrochemical Behavior and Redox Chemistry of Magnesium Octaethylporphyrin

Electrochemical Oxidation Pathways and MgOEP π-Cation Radical Formation

Magnesium octaethylporphyrin undergoes a reversible one-electron oxidation, a characteristic feature of many metalloporphyrins. This process involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the porphyrin's π-system, resulting in the formation of a π-cation radical.

The electrochemical oxidation of MgOEP is a clean and reversible process. acs.org Early studies using potentiometric titration in methanol or chloroform-methanol determined the midpoint oxidation potential of MgOEP to be approximately 427 mV versus a saturated calomel electrode (SCE). acs.org The Nernst plot for this oxidation yields a slope of 59 ± 3 mV, which is indicative of a one-electron transfer process. acs.org

The formation of the MgOEP π-cation radical ([MgOEP]•+) is the primary step in its oxidative chemistry. The stability of this radical species allows for its characterization by various spectroscopic techniques. The generation of the π-cation radical is a key step in understanding the role of magnesium porphyrins in photoinduced electron transfer reactions, where the porphyrin can act as an electron donor. nih.gov

The general trend for the one-electron oxidation potentials of metallo-octaethylporphyrins (M-OEPs) is influenced by the central metal ion. The ease of oxidation is inversely related to the electronegativity of the metal. Consequently, MgOEP, with the electropositive magnesium at its core, is more easily oxidized compared to other M-OEPs containing more electronegative metals like zinc, copper, nickel, or palladium. acs.org

MetalloporphyrinMidpoint Oxidation Potential (mV vs. SCE)
MgOEP427
ZnOEP525
CuOEP601
NiOEP636
PdOEP725
Table 1: Midpoint oxidation potentials of various metallo-octaethylporphyrins in methanol or chloroform-methanol. Data sourced from Fuhrhop and Mauzerall (1969). acs.org

Electrochemical Reduction Pathways and Anion Radical Formation

The electrochemical reduction of this compound involves the addition of electrons to the porphyrin macrocycle's lowest unoccupied molecular orbital (LUMO). This process leads to the formation of anion radicals and subsequently dianions.

While detailed electrochemical studies specifically on the reduction of MgOEP are not as extensively reported as its oxidation, the general behavior of metalloporphyrins can be inferred. The reduction of the porphyrin ring typically occurs in two successive one-electron steps. The first reduction generates a π-anion radical, and the second reduction produces a dianion.

In the context of photoinduced electron transfer, it has been shown that photoexcited MgOEP can undergo reduction. nih.gov In a system designed to mimic photosynthetic electron transfer across a lipid bilayer, the reaction mechanism proceeds through the reduction of the excited state of MgOEP. nih.gov The charge carrier in this system is suggested to be the neutral protonated MgOEP anion. nih.gov This indicates that the formation of an anion radical is a viable pathway in the redox chemistry of MgOEP.

Influence of Axial Ligand Coordination on Redox Potentials of MgOEP

The coordination of axial ligands to the central magnesium ion in MgOEP can significantly influence its electronic properties and, consequently, its redox potentials. Axial ligands are molecules that bind to the metal center in a position perpendicular to the plane of the porphyrin ring. For magnesium porphyrins, common axial ligands include water, alcohols, pyridine, and other nitrogenous bases.

The nature of the axial ligand can modulate the electron density on the magnesium ion and, by extension, the entire porphyrin π-system. Electron-donating ligands tend to increase the electron density on the porphyrin ring, which generally makes the complex easier to oxidize (a negative shift in the oxidation potential) and more difficult to reduce (a more negative reduction potential). Conversely, electron-withdrawing ligands would be expected to have the opposite effect.

Spectroelectrochemical Methods for Characterizing Redox Intermediates

Spectroelectrochemistry is a powerful analytical technique that combines electrochemical methods with spectroscopy to characterize the species generated at an electrode surface. This is particularly useful for studying the transient and often highly reactive radical intermediates formed during the redox reactions of MgOEP.

By performing electrochemical experiments within a spectrophotometer, the electronic absorption spectra (UV-Vis-NIR) of the neutral, oxidized (π-cation radical), and reduced (π-anion radical) forms of MgOEP can be recorded. These spectra provide valuable information about the electronic structure of each species.

The formation of the MgOEP π-cation radical is accompanied by distinct changes in its absorption spectrum. Typically, the intense Soret band of the neutral porphyrin decreases in intensity, and new, often broad, absorption bands appear at longer wavelengths in the visible and near-infrared regions. These spectral changes are characteristic of porphyrin π-cation radicals.

Similarly, the formation of the MgOEP π-anion radical upon reduction would also lead to characteristic changes in the UV-Vis spectrum. Spectroelectrochemical techniques such as electron paramagnetic resonance (EPR) spectroscopy can also be employed to study the radical species generated. EPR provides direct evidence for the presence of unpaired electrons and can offer insights into the distribution of the unpaired electron density within the molecule. For ruthenium octaethylporphyrin π-cation radicals, for example, EPR has been used for characterization. researchgate.net

Theoretical and Computational Studies of Magnesium Octaethylporphyrin

Density Functional Theory (DFT) for Electronic Structure and Chemical Reactivity of MgOEP

Density Functional Theory (DFT) has emerged as a robust method for predicting, analyzing, and interpreting the outcomes of chemical reactions by studying the electron density of molecular systems. scispace.comscielo.br It is instrumental in understanding the electronic structure and chemical reactivity of complex molecules such as MgOEP. plu.mx

The accuracy of DFT calculations is highly dependent on the chosen density functional. A comprehensive assessment of the Minnesota family of density functionals was conducted to determine their suitability for calculating the molecular structure and electronic properties of MgOEP. scielo.brscielo.br This evaluation is crucial because different functionals can yield significantly different results, especially for complex systems like metalloporphyrins. nih.gov

The study focused on the fulfillment of the "Koopmans' theorem in DFT," which provides a way to approximate ionization potential and electron affinity from the energies of frontier molecular orbitals. scispace.com The research demonstrated that the accuracy of this approximation varies greatly among different types of functionals. scielo.br It was shown that range-separated hybrid (RSH) functionals are the most reliable for this purpose, whereas traditional generalized gradient approximation (GGA) hybrids and local density functionals perform poorly. scispace.comscielo.brscielo.br This indicates that the inclusion of range separation is critical for accurately describing the electronic properties of MgOEP. scispace.com

Table 1: Performance of Assessed Density Functionals for MgOEP Calculations This interactive table categorizes the assessed Minnesota density functionals based on their performance in fulfilling the "Koopmans' theorem in DFT" for MgOEP.

Functional Family Performance Assessment Specific Functionals Tested
Range-Separated Hybrids (RSH) High Accuracy M11, MN12SX, N12SX
GGA-Hybrids Poor Accuracy SOGGA11X

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO is an electron acceptor, related to its electrophilicity. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For MgOEP, several global descriptors derived from Conceptual DFT have been calculated to quantify its chemical reactivity. scispace.complu.mx These descriptors include fundamental properties like electronegativity (χ), global hardness (η), and global electrophilicity (ω). scispace.com These indices were calculated using various density functionals, and the results underscore the importance of selecting an appropriate functional. scispace.com The values derived from the frontier orbitals of RSH functionals were found to be the most consistent and reliable. scispace.com

Table 2: Conceptual DFT Descriptors for MgOEP Calculated with the M11 Density Functional This interactive table presents key chemical reactivity descriptors for MgOEP, calculated using the recommended M11 range-separated hybrid functional.

Descriptor Symbol Calculated Value (eV) Description
HOMO Energy EHOMO -6.21 Energy of the highest occupied molecular orbital
LUMO Energy ELUMO -1.74 Energy of the lowest unoccupied molecular orbital
Electronegativity χ 3.975 The power of an atom to attract electrons to itself
Global Hardness η 4.47 Resistance to change in electron distribution

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling of MgOEP

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the behavior of molecules in their electronically excited states. rsc.orgrsc.org It is particularly valuable for modeling the response of molecules to light, making it an essential tool for investigating the photophysical properties of porphyrins like MgOEP. chemrxiv.orgarxiv.org

The electronic absorption spectra of porphyrinoids are characterized by two main features: an extremely intense Soret band (or B band) in the near-UV region (around 400 nm) and weaker Q bands in the visible region (500–800 nm). mdpi.com The origin of these bands is well-described by Gouterman's four-orbital model, which involves electronic transitions between the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). mdpi.com

TD-DFT calculations can accurately predict the energies and intensities of these transitions, allowing for the simulation of the UV-Vis absorption spectrum. researchgate.netresearchgate.net For MgOEP, TD-DFT would be used to calculate the vertical excitation energies corresponding to the Soret and Q bands. The results of these calculations help in assigning the specific electronic transitions responsible for each observed peak in the experimental spectrum and understanding how the magnesium center and ethyl substituents influence the spectral properties. nih.govscielo.br

A primary output of a TD-DFT calculation is a set of excited state energies and their corresponding transition dipole moments. researchgate.netmolcas.org The excited state energy determines the position of an absorption peak (i.e., the wavelength of light absorbed), while the transition dipole moment determines the intensity of that peak. molcas.org

For MgOEP, TD-DFT calculations would yield the specific energies for the electronic transitions that give rise to the Soret and Q bands. mdpi.com The calculations would also provide the oscillator strength for each transition, a theoretical measure of intensity that is directly related to the transition dipole moment. researchgate.net A large oscillator strength for the Soret band transition and smaller oscillator strengths for the Q band transitions would be expected, in agreement with experimental observations for porphyrins. mdpi.com These theoretical values are crucial for a detailed interpretation of the molecule's photophysics and its potential applications in areas like photosensitization.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions of MgOEP

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rush.edu By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions. vt.edu

MD is also a powerful tool for studying the interactions between MgOEP and its environment. nih.gov By placing the MgOEP molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can investigate solvation structures, the specific arrangement of solvent molecules around the solute, and the energetics of these interactions. nih.gov This provides insight into how the solvent influences the conformational preferences and properties of MgOEP. researchgate.net

Ab Initio and Multireference Quantum Chemical Approaches for MgOEP Systems

Ab initio and multireference quantum chemical methods are powerful tools for investigating the electronic structure and properties of molecules like magnesium octaethylporphyrin (MgOEP) from first principles, without reliance on experimental parameters. These approaches are crucial for understanding systems where electron correlation effects are significant.

One prominent ab initio approach applied to MgOEP is Density Functional Theory (DFT). A study assessing the performance of the Minnesota family of density functionals for calculating the molecular structure and electronic properties of MgOEP has been conducted. scielo.brresearchgate.net This research utilized several global descriptors from Conceptual DFT, calculated through a ΔSCF procedure and by analyzing the HOMO and LUMO frontier orbitals. scielo.brresearchgate.net The primary goal of such studies is to benchmark the accuracy of different functionals for describing the chemical reactivity of MgOEP. scielo.br For these calculations, the equilibrium geometries are typically determined using a gradient technique, and vibrational frequencies are computed to confirm that the optimized structures are true minima. scielo.br Commonly employed basis sets in these studies include Def2SVP for geometry optimization and frequencies, with the larger Def2TZVP basis set used for calculating electronic properties. scielo.br

Multireference methods are particularly important for describing the excited states of molecules, which are often not well-represented by single-reference methods like DFT. Multireference configuration interaction (MRCI) is a method that expands the wave function in terms of a set of reference Slater determinants, which can include not only the ground state but also excited state configurations. wikipedia.org This approach provides a more balanced description of the correlation energy for both ground and excited states, leading to more accurate predictions of excitation energies. wikipedia.org While specific MRCI studies focused solely on MgOEP are not extensively detailed in the provided literature, the general applicability of these methods is well-established for porphyrin systems, which often exhibit complex electronic structures due to the presence of quasi-degenerate orbitals. barbatti.orgrsc.org The selection of an appropriate active space is a critical step in multireference calculations. rsc.org

The table below summarizes the computational approaches and basis sets used in theoretical studies of MgOEP.

Computational MethodPurposeBasis SetReference
Density Functional Theory (DFT)Molecular structure, electronic properties, chemical reactivityDef2SVP, Def2TZVP scielo.brresearchgate.net
Multireference Configuration Interaction (MRCI)Excited states, electron correlationNot specified for MgOEP wikipedia.orgbarbatti.org

Theoretical Modeling of Photophysical and Photochemical Mechanisms in MgOEP

Theoretical modeling plays a vital role in elucidating the complex photophysical and photochemical mechanisms of MgOEP. These models help to interpret experimental observations and provide a deeper understanding of processes such as light absorption, energy relaxation, and reactivity in the excited state.

Femtosecond time-resolved absorption studies have been instrumental in probing the excited-state dynamics of MgOEP. acs.org Theoretical models are used to interpret the transient absorption spectra and kinetics obtained from these experiments. In contrast to protochlorophyllide (B1199321) a, which exhibits the formation of an intermediate intramolecular charge transfer (SICT) state in polar solvents, such a state is not observed in the excited-state decay of MgOEP. acs.org Following photoexcitation, MgOEP shows a direct repopulation of the ground state. acs.org This difference in photophysical behavior is attributed to the absence of the cyclopentanone (B42830) ring in MgOEP, which is present in protochlorophyllide a and is directly connected to the conjugated π-electron system. acs.org

The triplet state of MgOEP is also a key intermediate in its photochemistry. Theoretical models are used to understand the mechanism of porphyrin ion production from this triplet state. acs.org Furthermore, theoretical studies have investigated the formation of ground-state charge transfer complexes between metalloporphyrins, including MgOEP, and aromatic solvents. nih.gov Density functional theory (DFT) calculations have been employed to explore the possibility of such complex formation with various stoichiometries. nih.gov

The photophysical properties of MgOEP are also relevant in the context of electron transfer processes. Theoretical analysis has been applied to understand carrier-mediated electrical properties in bilayer membranes containing magnesium porphyrins, providing insights into electron-hopping mechanisms. nih.gov

The table below outlines key photophysical and photochemical mechanisms in MgOEP that have been investigated through theoretical modeling.

MechanismTheoretical ApproachKey FindingsReference
Excited-State DecayInterpretation of time-resolved absorption dataNo intermediate intramolecular charge transfer (SICT) state is formed; direct repopulation of the ground state occurs. acs.org
Ion ProductionModeling of triplet state reactivityElucidation of the mechanism of porphyrin ion formation from the triplet state. acs.org
Ground-State ComplexationDensity Functional Theory (DFT)Investigation of charge transfer complex formation with aromatic solvents. nih.gov
Electron TransferTheoretical analysis of charge transportInsights into electron-hopping mechanisms in bilayer membranes. nih.gov

Advanced Applications and Functional Materials Incorporating Magnesium Octaethylporphyrin

Catalytic Applications of MgOEP in Chemical Transformations

The catalytic potential of magnesium octaethylporphyrin is an area of scientific inquiry, though detailed research findings are specific to certain types of reactions. Its utility in photocatalytic processes and as a component in both heterogeneous and homogeneous catalytic systems is discussed below.

Photocatalytic Oxidation and Reduction Processes

This compound can act as a sensitizer (B1316253) in photoinduced electron transfer reactions, which are fundamental to photocatalysis. In studies using lipid bilayers, MgOEP has been shown to sensitize both photoinitiated (thermodynamically downhill) and photodriven (thermodynamically uphill) electron transfer. nih.gov The mechanism involves the reduction of the photoexcited MgOEP. nih.gov The quantum yield for the photodriven process is approximately 0.1, while for the photoinitiated process, it is about 0.02, which can be increased to 0.15 with the addition of a redox mediator like duroquinone. nih.gov

In the context of photooxidation, octaethylporphyrinato magnesium(II) has been observed to undergo photooxidation to yield octaethylformylbiliverdin through a short-lived peroxide intermediate. researchgate.net However, comprehensive studies detailing the photocatalytic efficiency of MgOEP in the oxidation and reduction of a wide range of substrates are limited in the current scientific literature.

Biomimetic Catalysis (e.g., Small Molecule Activation, CO2 Fixation)

The application of this compound in biomimetic catalysis, particularly for small molecule activation and CO2 fixation, is an emerging area of research. While the broader class of magnesium porphyrins has been investigated as photocatalysts for the conversion of CO2 into cyclic carbonates and oxazolidinones, specific studies detailing the catalytic performance of MgOEP in these reactions are not extensively documented. rsc.org

Theoretical studies have explored the activation of small molecules, including CO2, by a porphyrinoid-based dimagnesium(I) complex, which is structurally related to MgOEP. nih.govacs.org These computational models suggest that the Mg-Mg bond in such complexes can activate and dissociate CO2. nih.govacs.org However, experimental data on the catalytic efficiency of MgOEP for CO2 fixation remains a subject for further investigation.

Exploration of Heterogeneous and Homogeneous Catalytic Systems

This compound can be prepared and utilized in both heterogeneous and homogeneous catalytic systems. The synthesis of MgOEP can be achieved through the metalation of octaethylporphyrin. nih.gov Homogeneous methods for this synthesis involve the use of a stable ethereal solution of a magnesium salt and a non-nucleophilic amine at room temperature. nih.gov Heterogeneous procedures typically employ a mixture of a magnesium halide and a non-nucleophilic amine in a non-coordinating solvent. nih.gov Both methods are effective for the rapid metalation of octaethylporphyrin. nih.gov

The choice between a heterogeneous and homogeneous system depends on the specific application, with heterogeneous catalysts offering advantages in terms of separation and recyclability. However, detailed comparative studies on the catalytic activity of MgOEP in these two types of systems for specific chemical transformations are not widely available.

Biomimetic Systems and Photosynthesis Research Models based on MgOEP

Due to its structural and electronic similarities to chlorophyll (B73375), MgOEP serves as a valuable model compound in the study of natural photosynthesis. It is utilized in models of chlorophyll active sites and in the construction of artificial photosynthetic systems to investigate energy and electron transfer processes.

Modeling Chlorophyll Active Sites and Photosynthetic Reaction Centers

Magnesium porphyrins, including MgOEP, are considered ideal mimics of chlorophylls (B1240455) due to their stability, ease of preparation, and strong absorption in the visible region of the electromagnetic spectrum. researchgate.net They play a crucial role in photosynthesis within plant cells. researchgate.net The insertion of magnesium into the porphyrin ring is the initial step in chlorophyll biosynthesis and is catalyzed by the magnesium chelatase enzyme complex. nih.govwhiterose.ac.uk

MgOEP is used in models to understand the fundamental processes of electron transfer in photosynthetic reaction centers. Studies on photo-initiated ion formation from octaethylporphyrin and its zinc chelate provide insights into these mechanisms. nih.gov The electronic spectrum of magnesium-porphyrin has been studied using computational methods to provide a theoretical basis for its photophysical properties, which are central to its role in photosynthesis. core.ac.uk

Artificial Photosynthetic Constructs for Energy and Electron Transfer

MgOEP is incorporated into artificial photosynthetic constructs to study and mimic the energy and electron transfer processes that occur in natural photosynthesis. rsc.org These systems are designed to capture light energy and convert it into chemical energy. mdpi.com

In one such model system, MgOEP embedded in a lipid bilayer acts as both a sensitizer and a transmembrane redox mediator for photoinduced electron transfer. nih.gov The mechanism involves the reduction of the photoexcited MgOEP, with the neutral protonated MgOEP anion being the likely charge carrier across the bilayer. nih.gov The efficiency of these artificial systems is a key area of research, with ongoing efforts to improve quantum yields and the stability of charge-separated states. nih.gov

Materials Science Applications and Device Integration of MgOEP

The integration of this compound into various material systems has led to the development of novel devices with enhanced functionalities. Its inherent properties make it a suitable candidate for applications in electronics and sensing platforms.

Optoelectronic Devices and Organic Electronic Architectures

Porphyrins and their metal complexes, including MgOEP, have been extensively investigated for their potential in optoelectronic devices due to their strong absorption in the visible spectrum and their semiconducting properties. While specific performance data for MgOEP in devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics is still an active area of research, the broader class of porphyrin-based materials has shown significant promise. rsc.org

In the context of organic electronics, the structural versatility of porphyrins allows for the fine-tuning of their electronic properties. rsc.org This adaptability is crucial for designing materials with specific energy levels to facilitate efficient charge injection and transport in devices. The integration of metalloporphyrins into thin-film transistors (TFTs) and other organic electronic architectures is a strategy to create low-cost, large-area, and flexible electronic products. pkusz.edu.cnuoa.gr

Chemical Sensing Platforms for Molecular Detection

The sensitivity of the electronic and optical properties of porphyrins to their chemical environment makes them excellent candidates for chemical sensors. MgOEP, in particular, has been successfully integrated into advanced sensing platforms for the detection of various molecules.

A notable application of MgOEP is in the enhancement of gas sensing capabilities of graphene-based field-effect transistors (FETs). Pristine graphene FETs often exhibit a limited response to certain gases, but their sensitivity can be significantly improved by functionalization with molecules that act as specific adsorption sites.

Research has demonstrated that modifying a graphene FET with this compound creates a highly sensitive and selective sensor for nitrogen dioxide (NO2). kombyonyx.commdpi.com In these devices, the MgOEP layer acts as an efficient adsorption site for NO2 molecules. kombyonyx.commdpi.com Upon exposure to NO2, the MgOEP-modified graphene FET shows a significant voltage shift in its transport characteristics, a response that is negligible in unmodified graphene FETs. kombyonyx.commdpi.com

The sensing mechanism is based on the interaction between NO2 and the central magnesium atom of the porphyrin. This interaction leads to a change in the charge carrier concentration in the graphene channel, which is detected as a shift in the Dirac point voltage. The response of these sensors has been shown to be well-described by the Langmuir adsorption isotherm model, allowing for quantitative detection of NO2 in the parts-per-billion (ppb) concentration range. kombyonyx.commdpi.com Impressively, a limit of detection for NO2 as low as 0.3 ppb in a nitrogen atmosphere has been reported. kombyonyx.commdpi.com

Furthermore, these MgOEP-modified sensors exhibit high selectivity for NO2 over other gases such as oxygen, hydrogen, acetic acid, trimethylamine, methanol, and hexane. kombyonyx.commdpi.com This high selectivity is attributed to the specific affinity of the magnesium porphyrin for NO2. kombyonyx.commdpi.com

Interactive Data Table: Performance of MgOEP-Modified Graphene FET for NO2 Sensing

ParameterValueReference
AnalyteNitrogen Dioxide (NO2) kombyonyx.commdpi.com
Sensor PlatformMgOEP-Modified Graphene Field-Effect Transistor kombyonyx.commdpi.com
Limit of Detection (in N2)0.3 ppb kombyonyx.commdpi.com
Response MechanismAdsorption on MgOEP, inducing Dirac point voltage shift kombyonyx.commdpi.com
SelectivityHigh selectivity against O2, H2, acetic acid, trimethylamine, methanol, hexane kombyonyx.commdpi.com

Supramolecular Assemblies and Nanostructures Involving MgOEP

The ability of MgOEP to participate in non-covalent interactions, such as π-π stacking, makes it a valuable component in the construction of well-defined supramolecular assemblies and nanostructures. These organized architectures can exhibit collective properties that are distinct from the individual molecules.

The self-assembly of metallooctaethylporphyrins, including MgOEP, can lead to the formation of one-dimensional nanostructures like nanowires. nih.gov These nanowires are formed through intermolecular π-π stacking interactions, and the central metal ion plays a crucial role in directing the assembly process. nih.gov Such nanowire-based field-effect transistors have demonstrated promising hole-transporting behavior with charge-carrier mobilities significantly higher than those of vacuum-deposited thin-film transistors. nih.gov

Furthermore, the interaction of metalloporphyrins with other molecules, such as fullerenes, represents another facet of MgOEP's role in supramolecular chemistry. The spontaneous attraction between porphyrins and fullerenes has been observed in cocrystallates of octaethylmetalloporphyrins, leading to zigzag arrangements with fullerenes sandwiched in the clefts. scispace.com This host-guest chemistry opens up possibilities for creating photoactive donor-acceptor systems. scispace.comnitschkegroup-cambridge.com

Light-Harvesting Systems and Energy Conversion Devices utilizing MgOEP

Magnesium porphyrins are central to natural photosynthesis, where they function as the primary light-harvesting pigments in chlorophyll. mdpi.com This biological precedent has inspired the use of synthetic magnesium porphyrins like MgOEP in artificial light-harvesting and energy conversion systems.

MgOEP can act as a sensitizer in systems designed to mimic photosynthesis. It has been shown to sensitize both photoinitiated (thermodynamically downhill) and photodriven (thermodynamically uphill) electron transfer reactions across lipid bilayers. nih.gov In such systems, photoexcited MgOEP can be reduced, and the resulting species can act as a charge carrier across the membrane. nih.gov The quantum yield of this process can be influenced by the presence of redox mediators. For instance, in a photodriven electron transfer system, the quantum yield was found to be about 0.1, which could be increased to 0.15 in the presence of duroquinone. nih.gov In these setups, MgOEP serves a dual role as both a sensitizer and a transmembrane redox mediator. nih.gov

The electron transfer reactions of magnesium porphyrins are of significant interest for artificial photosynthetic systems. mdpi.com The ability of MgOEP to undergo one-electron oxidation is a key aspect of its function in these processes. acs.org While the direct application of MgOEP in commercial solar cells is still under investigation, its fundamental photophysical properties make it a compelling candidate for next-generation light-harvesting and energy conversion technologies, including potential applications in dye-sensitized solar cells and systems for photocatalytic hydrogen generation. techniques-ingenieur.fr

Future Research Directions and Emerging Paradigms for Magnesium Octaethylporphyrin

Development of Next-Generation Synthetic Methodologies for Highly Tailored MgOEP Derivatives

The tailored synthesis of Magnesium octaethylporphyrin (MgOEP) derivatives is entering a new era, driven by the demand for molecules with precisely controlled electronic, photophysical, and catalytic properties. Future research is increasingly focused on moving beyond traditional synthetic routes to develop more sophisticated and efficient methodologies for creating highly functionalized MgOEP scaffolds.

A significant frontier lies in the regioselective functionalization of the MgOEP macrocycle. While methods for introducing substituents at the meso-positions are relatively established, achieving precise control over substitution at the β-pyrrolic positions remains a considerable challenge. Future strategies will likely involve the development of novel directing groups and catalysts that can enable the selective introduction of functional moieties at specific β-positions. This will allow for the synthesis of asymmetrically substituted MgOEP derivatives with unique electronic and steric properties, which are crucial for applications in artificial photosynthesis and molecular electronics.

The application of modern cross-coupling reactions is poised to revolutionize the synthesis of MgOEP derivatives. Techniques such as Suzuki, Sonogashira, and Heck couplings offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The development of robust protocols for applying these reactions to halogenated MgOEP precursors will open up avenues for the introduction of a wide array of functional groups, including aryl, alkynyl, and vinyl moieties. This will enable the creation of complex MgOEP-based architectures, such as molecular wires and multi-porphyrin arrays, with tailored photophysical and electronic communication properties.

Post-synthetic modification (PSM) of the MgOEP core represents another key area of future development. This approach involves the initial synthesis of a robust MgOEP scaffold bearing reactive functional groups, which can then be further elaborated in subsequent reaction steps. This strategy offers a modular and flexible approach to the synthesis of diverse MgOEP derivatives from a common intermediate. Future research in this area will focus on the development of orthogonal protection and deprotection strategies and the exploration of a wider range of compatible chemical transformations that can be performed on the porphyrin macrocycle without degradation.

Furthermore, the synthesis of axially coordinated MgOEP derivatives is gaining increasing attention. The magnesium center in MgOEP can readily accommodate one or two axial ligands, providing an additional avenue for tailoring the properties of the molecule. Future research will focus on the design and synthesis of novel axial ligands that can modulate the electronic structure, photophysical properties, and catalytic activity of the MgOEP core. This includes the development of ligands that can facilitate electron transfer, promote specific catalytic reactions, or enable the assembly of MgOEP into supramolecular structures.

A key intermediate in the synthesis of meso-functionalized porphyrins is the meso-formyl derivative . The Vilsmeier-Haack reaction is a common method for introducing a formyl group at a meso-position of a metalloporphyrin, including MgOEP. This formyl group serves as a versatile synthetic handle for a wide range of subsequent transformations, such as Wittig reactions, reductive aminations, and condensations, allowing for the introduction of a diverse array of functional groups at the porphyrin periphery.

The following table summarizes some of the key next-generation synthetic methodologies and their potential applications in the development of tailored MgOEP derivatives.

Synthetic MethodologyDescriptionPotential Applications
Regioselective Functionalization Precise introduction of functional groups at specific positions on the porphyrin macrocycle.Artificial photosynthesis, molecular electronics, nonlinear optics.
Modern Cross-Coupling Reactions Utilization of reactions like Suzuki, Sonogashira, and Heck for C-C and C-heteroatom bond formation.Molecular wires, multi-porphyrin arrays, light-harvesting systems.
Post-Synthetic Modification (PSM) Stepwise functionalization of a pre-synthesized porphyrin core.Combinatorial synthesis of porphyrin libraries, development of sensors.
Axial Coordination Chemistry Modification of the central magnesium atom with one or two axial ligands.Catalysis, supramolecular chemistry, photodynamic therapy.
Meso-Formyl Derivatization Introduction of a formyl group at a meso-position as a versatile synthetic intermediate.Synthesis of conjugated porphyrin systems, covalent attachment to surfaces.

Application of Advanced Spectroscopic Probes for Unraveling Complex Ultrafast Dynamics

The intricate photophysical and photochemical processes that govern the function of this compound (MgOEP) occur on incredibly short timescales, often in the femtosecond to picosecond regime. To decipher these complex ultrafast dynamics, researchers are increasingly turning to a suite of advanced spectroscopic techniques that offer unprecedented temporal and spectral resolution. These methods are crucial for understanding the flow of energy and electrons within MgOEP and its derivatives following photoexcitation, which is fundamental to its application in areas such as artificial photosynthesis and optoelectronics.

Femtosecond Transient Absorption Spectroscopy (fs-TAS) is a cornerstone technique for mapping the excited-state landscape of MgOEP. By using a short "pump" pulse to excite the molecule and a subsequent "probe" pulse to measure the change in absorption at various time delays, fs-TAS can track the populations of different excited states as they evolve over time. This allows for the direct observation of processes such as internal conversion, intersystem crossing to triplet states, and charge separation and recombination in MgOEP-based donor-acceptor systems. Future applications of fs-TAS will likely involve the use of broadband probe pulses to capture the entire spectral evolution of the excited states simultaneously, providing a more complete picture of the relaxation pathways.

Time-Resolved Fluorescence Spectroscopy (TRFS) provides complementary information to fs-TAS by directly monitoring the emission from the excited singlet states of MgOEP. Techniques such as fluorescence upconversion and time-correlated single photon counting (TCSPC) can measure fluorescence lifetimes with picosecond resolution, revealing the rates of both radiative and non-radiative decay processes. By analyzing the time-resolved fluorescence anisotropy, researchers can also gain insights into the rotational dynamics of MgOEP in solution and the energy transfer dynamics in multi-porphyrin assemblies. Future advancements in TRFS will focus on improving sensitivity to study single MgOEP molecules and extending the spectral range to capture emission from higher-lying excited states.

Two-Dimensional Electronic Spectroscopy (2D-ES) is a powerful technique that can unravel the coherent dynamics and couplings between different electronic and vibrational states in MgOEP. By correlating the absorption and emission frequencies, 2D-ES can generate a two-dimensional map that reveals the flow of energy between different states and the quantum coherences that may persist on ultrafast timescales. This is particularly important for understanding the initial steps of energy transfer in light-harvesting systems inspired by MgOEP. Future applications of 2D-ES to MgOEP will aim to disentangle the complex interplay between electronic and nuclear motion and to visualize the coherent transfer of energy in real-time.

The table below summarizes the key advanced spectroscopic probes and the specific information they provide about the ultrafast dynamics of MgOEP.

Spectroscopic ProbeInformation ObtainedTimescale
Femtosecond Transient Absorption Spectroscopy (fs-TAS) Excited-state population dynamics, internal conversion, intersystem crossing, charge separation/recombination.Femtoseconds to nanoseconds
Time-Resolved Fluorescence Spectroscopy (TRFS) Fluorescence lifetimes, radiative and non-radiative decay rates, rotational dynamics, energy transfer.Picoseconds to nanoseconds
Two-Dimensional Electronic Spectroscopy (2D-ES) Electronic and vibrational couplings, coherent dynamics, energy transfer pathways.Femtoseconds to picoseconds

Synergistic Integration of Computational and Experimental Approaches for Comprehensive Mechanistic Understanding

A comprehensive understanding of the structure-property-function relationships in this compound (MgOEP) necessitates a close collaboration between advanced experimental techniques and sophisticated computational modeling. The synergy between these two approaches allows for a deeper and more nuanced interpretation of experimental data and provides predictive power for the design of new MgOEP-based materials with desired functionalities.

Quantum chemical calculations , particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the ground and excited-state electronic structure of MgOEP and its derivatives. These methods can accurately predict molecular geometries, orbital energies, and electronic absorption and emission spectra, providing a theoretical framework for interpreting experimental spectroscopic data. Furthermore, DFT calculations can be used to probe the effects of peripheral substituents and axial ligands on the electronic properties of the MgOEP core, guiding the rational design of new molecules with tailored photophysical characteristics.

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and dynamics of MgOEP in different environments, such as in solution or embedded in a protein or polymer matrix. By simulating the motion of atoms over time, MD can provide insights into how the surrounding environment influences the structure and properties of the porphyrin. This is particularly important for understanding the role of solvent effects and non-covalent interactions in modulating the photophysics and reactivity of MgOEP.

The integration of quantum chemical calculations with molecular dynamics simulations, through Quantum Mechanics/Molecular Mechanics (QM/MM) methods , allows for the study of chemical reactions and excited-state processes in complex environments. In a QM/MM simulation, the electronically active part of the system, such as the MgOEP macrocycle, is treated with a high level of quantum mechanical theory, while the surrounding environment is described using a more computationally efficient molecular mechanics force field. This approach enables the investigation of complex phenomena, such as photoinduced electron transfer and enzymatic catalysis, with a high degree of accuracy.

The table below highlights the key computational methods and their specific contributions to the mechanistic understanding of MgOEP.

Computational MethodContribution
Density Functional Theory (DFT) Prediction of ground-state geometries, electronic structures, and molecular orbitals.
Time-Dependent DFT (TD-DFT) Calculation of excited-state energies, electronic absorption and emission spectra.
Molecular Dynamics (MD) Simulations Exploration of conformational dynamics and environmental effects.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulation of chemical reactions and excited-state processes in complex environments.

By combining the insights gained from these computational approaches with the detailed experimental data obtained from advanced spectroscopic and structural characterization techniques, researchers can develop a comprehensive and predictive understanding of the fundamental mechanisms that govern the behavior of MgOEP.

Discovery of Novel Catalytic Cycles and Reaction Pathways with MgOEP

This compound (MgOEP) and its derivatives are emerging as versatile catalysts for a range of organic transformations, owing to the unique electronic properties of the porphyrin macrocycle and the Lewis acidity of the central magnesium ion. Future research in this area is focused on the discovery and development of novel catalytic cycles and reaction pathways that exploit the rich chemistry of MgOEP.

One promising avenue of research is the development of photo-redox catalysis using MgOEP as a photosensitizer. Upon absorption of light, MgOEP is promoted to an excited state with enhanced oxidizing and reducing power. This excited state can then engage in single-electron transfer (SET) processes with organic substrates, initiating radical-based reaction cascades. The development of new MgOEP derivatives with tailored redox potentials and excited-state lifetimes is crucial for expanding the scope of these photoredox catalytic reactions to a wider range of challenging organic transformations.

The central magnesium ion in MgOEP can also function as a Lewis acid catalyst , activating substrates towards nucleophilic attack. The coordination of a substrate to the magnesium center can enhance its electrophilicity and pre-organize it for a subsequent reaction. Future research will explore the use of MgOEP in a variety of Lewis acid-catalyzed reactions, such as aldol (B89426) additions, Michael additions, and cycloadditions. The design of chiral MgOEP derivatives could also enable the development of enantioselective catalytic transformations.

Furthermore, the porphyrin macrocycle itself can participate directly in catalytic cycles through metal-ligand cooperativity . In such systems, both the central magnesium ion and the porphyrin ligand play active roles in the catalytic transformation. For example, the porphyrin ring can act as a "redox-active ligand," storing and releasing electrons during the catalytic cycle. The exploration of these cooperative catalytic pathways could lead to the discovery of new and highly efficient catalytic systems for a variety of chemical reactions.

The table below provides a summary of emerging catalytic applications of MgOEP and the underlying reaction pathways.

Catalytic ApplicationReaction PathwayKey Features
Photo-redox Catalysis Single-Electron Transfer (SET)Light-driven, generation of radical intermediates, mild reaction conditions.
Lewis Acid Catalysis Substrate ActivationCoordination to the central magnesium ion, enhancement of electrophilicity.
Metal-Ligand Cooperativity Redox-Active LigandBoth the metal center and the porphyrin ligand participate in the catalytic cycle.

Expanding the Role of MgOEP in Quantum Technologies and Bio-Inspired Functional Devices

The unique photophysical and electronic properties of this compound (MgOEP) make it a promising candidate for applications in emerging fields such as quantum technologies and the development of bio-inspired functional devices. Future research in these areas will focus on harnessing the quantum mechanical behavior of MgOEP and mimicking its role in natural biological systems.

In the realm of quantum technologies , the well-defined electronic states and long-lived spin coherences of MgOEP make it an attractive platform for the development of molecular qubits for quantum computing and quantum information processing. The ability to manipulate the spin state of the MgOEP molecule using light and magnetic fields opens up possibilities for creating and controlling quantum bits at the molecular level. Future research will focus on the synthesis of MgOEP derivatives with enhanced spin coherence times and the development of methods for addressing and reading out the quantum state of individual molecules.

The development of bio-inspired functional devices that mimic the processes of natural photosynthesis is another exciting area of research for MgOEP. In biological systems, chlorophylls (B1240455), which are magnesium-containing porphyrin derivatives, play a crucial role in light harvesting and energy conversion. By arranging MgOEP molecules in well-defined architectures, researchers aim to create artificial light-harvesting antennas that can efficiently capture and transfer solar energy. This could lead to the development of more efficient solar cells and photocatalytic systems for the production of solar fuels.

Furthermore, the ability of MgOEP to bind to and interact with biological molecules makes it a promising candidate for the development of biosensors and theranostic agents . By functionalizing the MgOEP macrocycle with specific recognition elements, it is possible to create sensors that can detect the presence of specific biomolecules with high sensitivity and selectivity. The inherent fluorescence of MgOEP can be used as a readout signal, and its ability to generate reactive oxygen species upon irradiation with light can be exploited for photodynamic therapy.

The table below summarizes the emerging roles of MgOEP in quantum technologies and bio-inspired functional devices.

Application AreaRole of MgOEPFuture Research Directions
Quantum Technologies Molecular QubitSynthesis of derivatives with long spin coherence times, development of quantum control protocols.
Bio-Inspired Functional Devices Light-Harvesting AntennaDesign of multi-porphyrin arrays for efficient energy transfer, integration into solar energy conversion devices.
Biosensors and Theranostics Fluorescent Probe and PhotosensitizerFunctionalization with biomolecule recognition elements, development of targeted drug delivery systems.

Q & A

Basic: What are the established synthetic routes for magnesium octaethylporphyrin (MgOEP), and how do methodological improvements enhance yields?

Methodological Answer:
MgOEP is synthesized via cyclizing condensation of pyrrole derivatives. A key improvement involves eliminating high-pressure equipment and chromatography while optimizing intermediates. For example, Whitlock and Hanatjer's method uses ethyl 4-acetyl-3-ethyl-5-methyl-pyrrole-2-carboxylate, achieving a 40% yield over three steps by combining acid-catalyzed cyclization with methylal and subsequent oxidation . Advanced approaches, such as the Barton-Zard methodology, employ α,β-unsaturated nitroalkenes to generate pyrroles with substitution patterns ideal for porphyrin assembly, yielding ~69% over three steps .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing MgOEP’s structure and coordination geometry?

Methodological Answer:

  • UV-Vis/NIR Spectroscopy : Identifies π-π* transitions and oxidation states. MgOEP exhibits a Soret band (~400 nm) and Q-bands (500–700 nm), with shifts indicating metal-ligand interactions .
  • X-ray Crystallography : Reveals planar geometry and axial ligand binding. For example, CuOEP structures show slight ruffling due to solvent interactions .
  • Resonance Raman Spectroscopy : Probes vibrational modes (e.g., ν2 and ν4 bands) to assess porphyrin core distortions .

Basic: How do MgOEP’s electronic properties differ from other metalloporphyrins, and what experimental evidence supports this?

Methodological Answer:
MgOEP’s electron-deficient π-system facilitates unique oxidation behavior. ESR studies show that MgOEP⁺• radicals adopt a ²A1u ground state, distinct from ZnTPP⁺• (²A2u), with spin density localized on the porphyrin ring rather than the metal . DFT calculations confirm lower HOMO-LUMO gaps (~2.3 eV) compared to NiOEP (~2.5 eV), attributed to Mg²⁺'s smaller ionic radius and stronger ligand field effects .

Advanced: How do density functional theory (DFT) studies resolve MgOEP’s electronic and geometric properties?

Methodological Answer:
DFT analyses using Minnesota functionals (e.g., M06-2X) predict MgOEP’s non-planar distortions (e.g., saddling or ruffling) in solution. These studies correlate excited-state lifetimes (τ ~1.2–3.8 ns) with solvent polarity by modeling charge-transfer interactions . TD-DFT further reproduces UV-Vis spectral features (e.g., 700 nm absorption in oxidized MgOEP⁺•) by simulating π→π* transitions .

Advanced: What factors influence the yield of MgOEP-derived open-chain tetrapyrroles (e.g., formylbiliverdins) during chemical oxidation?

Methodological Answer:
Oxidation with H₂O₂, Ce(IV), or O₂/NaOMe typically yields 10–30% formylbiliverdins. Key factors:

  • Metal Coordination : Mg²⁺ stabilizes intermediates, enhancing CO extrusion to form biliverdin .
  • Solvent Polarity : Polar solvents (e.g., methanol/THF) stabilize charged transition states, improving yields by 15% .
  • Oxidant Strength : Strong oxidants (e.g., Tl(III)) favor cleavage but may over-oxidize products .

Advanced: How do solvent effects modulate MgOEP’s photophysical properties in sensing or photodynamic applications?

Methodological Answer:
Solvatochromic shifts in MgOEP’s emission (λem ~650 nm) correlate with solvent polarity (Δλ ~15 nm in DMSO vs. chloroform). Stokes shift analysis quantifies excited-state dipole moments (Δμ ~4.5 D), critical for designing solvent-adapted sensors . Time-resolved X-ray spectroscopy reveals solvent-dependent exciplex formation (e.g., with CuOEP), altering excited-state lifetimes (τ from 1.8 to 4.2 ns) .

Advanced: What mechanistic insights explain MgOEP’s catalytic activity in oxidation reactions?

Methodological Answer:
In cyclohexane oxidation, MgOEP acts as a redox mediator via a radical mechanism:

Oxygen Activation : Mg²⁺ coordinates O₂, forming superoxo intermediates.

Substrate Oxidation : H-atom abstraction generates cyclohexyl radicals, yielding ketones/alcohols (TON ~120) .

Regeneration : Ascorbate reduces MgOEP⁺•, sustaining catalytic cycles . Contrastingly, MnOEP favors non-radical pathways due to higher metal oxidation states .

Advanced: How does MgOEP’s derivatization (e.g., hydroxyl-bridged dimers) enhance biomedical cytotoxicity?

Methodological Answer:
Ytterbium(III)-MgOEP dimers ([Yb₂(OEP)₂(μ-OH)₂]) induce endoplasmic reticulum (ER) stress in cancer cells via:

Cellular Uptake : Lipophilic ethyl groups enhance membrane permeability.

ER Targeting : Hydroxyl bridges bind chaperones (e.g., GRP78), triggering caspase-12-mediated apoptosis (IC₅₀ ~0.8 µM) . Transcriptomics confirm upregulation of ER stress markers (e.g., CHOP, ATF4) .

Advanced: How can electrospray ionization mass spectrometry (ESI-MS) resolve MgOEP mixtures with other metalloporphyrins?

Methodological Answer:
ESI-MS in electrochemical mode differentiates MgOEP (m/z 582.3) from analogs (e.g., NiOEP, m/z 577.2) by leveraging oxidation potential (E₁/₂ ~0.65 V vs. SCE). Signal intensity ratios (MgOEP/NiOEP ~1.3) are optimized at 50 µM analyte concentration and 0.1 mL/min flow rate .

Advanced: How are spectral contradictions in MgOEP’s oxidation states resolved using combined experimental/theoretical approaches?

Methodological Answer:
Discrepancies in ESR spectra (e.g., ²A1u vs. ²A2u states) are resolved via:

Hybrid DFT/Experimental Validation : M06-2X calculations match hyperfine coupling constants (aN ~4.5 G) for MgOEP⁺• .

Transient Absorption Spectroscopy : Identifies 700 nm absorption as a ²A1u→²Eu transition, ruling out metal-centered oxidation .

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